H-Tpi-ome hcl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

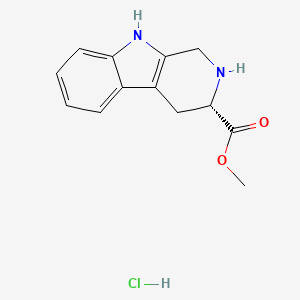

methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBNWMURCUTIC-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505860 | |

| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79815-18-2 | |

| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of L-Tryptophan methyl ester hydrochloride

An In-depth Technical Guide to L-Tryptophan Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Tryptophan methyl ester hydrochloride, a key intermediate in pharmaceutical and biochemical research. It details the compound's structure, physicochemical properties, synthesis protocols, and its role in synthetic and biological pathways.

Chemical Structure and Identity

L-Tryptophan methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-tryptophan. The esterification of the carboxylic acid group and the protection of the alpha-amino group as a hydrochloride salt make it a versatile building block, particularly in peptide synthesis, by enabling controlled coupling reactions.[1]

Diagram 1: Chemical Structure of L-Tryptophan methyl ester hydrochloride

Caption: 2D structure of L-Tryptophan methyl ester hydrochloride.

Physicochemical Properties

The compound is typically a white to off-white crystalline powder.[2][3] Its key quantitative properties are summarized below for easy reference.

| Property | Value | References |

| CAS Number | 7524-52-9 | [1][4] |

| Molecular Formula | C₁₂H₁₄N₂O₂ · HCl | [2][3][4] |

| Molecular Weight | 254.71 g/mol | [2][4] |

| Melting Point | 218-220 °C | |

| Appearance | White to off-white/light yellow powder/crystal | [2][3] |

| Purity | ≥98% (HPLC) | [2][3] |

| Optical Rotation | [α]²⁰/D = +18° (c=5 in methanol) | |

| Storage | 2°C - 8°C, cool and dry conditions | [3][4] |

| Solubility | Soluble in solvents like methanol, water, and ethanol. Detailed solubility data in 12 pure solvents has been published. | [5] |

Experimental Protocols

Synthesis of L-Tryptophan Methyl Ester Hydrochloride

The most common synthesis route is the Fischer-Speier esterification of L-tryptophan with methanol, catalyzed by an acid.[1] Two prevalent methods are detailed below.

Method 1: Trimethylchlorosilane (TMSCl)/Methanol System

This method is considered a mild and convenient alternative for esterification.[1][6]

Diagram 2: Synthesis Workflow via TMSCl/Methanol Method

Caption: General workflow for synthesis of L-Tryptophan methyl ester HCl.

Protocol Details:

-

Reactant Setup: L-tryptophan (0.1 mol) is placed in a suitable round-bottom flask.[6]

-

Reagent Addition: Freshly distilled trimethylchlorosilane (0.2 mol) is added slowly to the flask while stirring. Subsequently, 100 mL of methanol is added.[6]

-

Reaction: The mixture is stirred at room temperature.[6]

-

Monitoring: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).[6]

-

Workup: Once the reaction is complete, the mixture is concentrated under reduced pressure using a rotary evaporator to yield the final product.[6]

Method 2: Thionyl Chloride/Methanol System

This is a conventional and effective method for achieving esterification.[1][7]

Protocol Details:

-

Reactant Setup: L-tryptophan (25.0 mmol) is suspended in methanol (75 mL).[7]

-

Cooling: The mixture is cooled to 0 °C under vigorous stirring.[7]

-

Reagent Addition: Excess thionyl chloride (SOCl₂) (60 mmol) is added dropwise to the suspension. The SOCl₂ reacts in situ with methanol to generate HCl, which catalyzes the esterification.[1][7]

-

Reaction: The mixture is allowed to react until completion, as monitored by TLC.

-

Workup: The solvent is evaporated to dryness to yield the crude hydrochloride salt.[7]

Dehydrochlorination to Free Base

For applications requiring the free ester, the hydrochloride salt is neutralized under basic conditions.[1]

Protocol Details:

-

Dissolution: The L-Tryptophan methyl ester hydrochloride is dissolved in a suitable solvent.

-

Neutralization: A base such as sodium hydroxide or triethylamine is added in a controlled manner, often at low temperatures, to neutralize the hydrochloride.[1][8]

-

Extraction: The resulting free base, L-Tryptophan methyl ester, is typically extracted from the aqueous solution using an organic solvent like diethyl ether or dichloromethane.[7]

Applications in Drug Development and Research

L-Tryptophan methyl ester hydrochloride is a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds and research probes.

-

Peptide Synthesis: It serves as a protected amino acid, allowing for the sequential formation of peptide bonds in solution-phase synthesis.[1]

-

Pharmaceutical Precursor: It is a key building block for complex molecules such as Tadalafil (Cialis), a PDE5 inhibitor used to treat erectile dysfunction.[9]

-

Neuroscience Research: As a derivative of the essential amino acid L-tryptophan, it is used in studies related to the serotonin pathway, which is critical for regulating mood and sleep.[3]

-

Development of Novel Therapeutics: The core structure is used as a scaffold to create new bioactive molecules. For example, derivatives have been shown to possess anticancer properties.[1][4] A notable example is N-(β-Elemene-13-yl)tryptophan methyl ester (ETME), which induces apoptosis in leukemia cells.[1]

Diagram 3: Apoptotic Pathway of an L-Tryptophan Methyl Ester Derivative

Caption: Signaling pathway for a bioactive derivative of L-Tryptophan methyl ester.[1]

This technical guide provides foundational information for professionals working with L-Tryptophan methyl ester hydrochloride, highlighting its structure, properties, synthesis, and critical role in advancing pharmaceutical research and development.

References

- 1. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | FT28621 [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

H-Trp-OMe HCl chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of H-Trp-OMe HCl

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties and stability of L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) is paramount for its effective application in synthesis, formulation, and research. This essential amino acid derivative serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the phosphodiesterase type 5 inhibitor, tadalafil. This guide provides a comprehensive overview of the chemical properties and stability profile of H-Trp-OMe HCl, complete with detailed experimental protocols and visual representations of key processes.

Chemical and Physical Properties

H-Trp-OMe HCl is the hydrochloride salt of the methyl ester of L-tryptophan. It presents as a white to off-white microcrystalline powder.[1] The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media compared to its free base form.

| Property | Value | Reference(s) |

| CAS Number | 7524-52-9 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂·HCl | [1] |

| Molecular Weight | 254.71 g/mol | |

| Appearance | White to off-white microcrystalline powder | [1] |

| Melting Point | 218-220 °C | |

| Optical Rotation | [α]²⁰/D +18° to +21° (c=5 in methanol) |

Solubility Profile

The solubility of H-Trp-OMe HCl has been determined in various solvents. It is soluble in water and methanol.[2] The solubility is influenced by temperature, generally increasing with a rise in temperature.

| Solvent | Solubility ( g/100g solvent) at 298.15 K (25 °C) |

| Water | ~15.0 (for D-isomer) |

| Methanol | ~5.0 (for D-isomer) |

| Dimethyl Sulfoxide (DMSO) | ~5.0 (for D-isomer) |

Stability Profile

The stability of H-Trp-OMe HCl is a critical factor for its storage and handling. The molecule has several functional groups that are susceptible to degradation: the ester group, the indole ring, and the amino group.

Hydrolytic Stability: The ester functional group is prone to hydrolysis, which can be catalyzed by both acid and base, yielding L-tryptophan and methanol. The rate of hydrolysis is dependent on pH and temperature.

Oxidative Stability: The indole ring of the tryptophan moiety is susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen, especially when catalyzed by light or metal ions, can lead to the formation of various degradation products, including kynurenine derivatives.[3]

Photostability: Tryptophan and its derivatives are known to be photosensitive. Exposure to UV light can lead to photodegradation, resulting in yellowing of solutions and the formation of complex degradation products.[3] It is recommended to protect H-Trp-OMe HCl from light.[1]

Thermal Stability: The compound is relatively stable at recommended storage temperatures. However, at elevated temperatures, thermal decomposition can occur, potentially leading to deamination, decarboxylation, and other degradation pathways. Hazardous decomposition products include oxides of carbon and nitrogen, and hydrogen chloride gas.[4]

Key Degradation Pathways

The primary degradation pathways for H-Trp-OMe HCl are hydrolysis of the methyl ester and oxidation of the indole ring.

Caption: Primary degradation pathways of H-Trp-OMe HCl.

Storage and Handling Recommendations

To ensure the integrity of H-Trp-OMe HCl, the following storage and handling guidelines are recommended:

-

Storage Temperature: Store in a cool, dry place, with temperatures between 2°C and 8°C being ideal.[1][5]

-

Container: Keep the container tightly sealed to prevent moisture uptake.[4]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

-

Light: Protect from direct light.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Static Gravimetric Method)

Objective: To determine the equilibrium solubility of H-Trp-OMe HCl in water at a specific temperature.

Materials:

-

H-Trp-OMe HCl

-

Distilled or deionized water

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Drying oven

Methodology:

-

Add an excess amount of H-Trp-OMe HCl to a series of vials.

-

Add a known volume of water to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter into a pre-weighed vial.

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent to dryness in a drying oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

-

Weigh the vial with the dried solute.

-

Calculate the solubility as the mass of the dissolved H-Trp-OMe HCl per mass of the solvent.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of H-Trp-OMe HCl under various stress conditions as per ICH guidelines.

Caption: Workflow for a forced degradation study of H-Trp-OMe HCl.

Methodology:

-

Acid Hydrolysis: Dissolve H-Trp-OMe HCl in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: Dissolve H-Trp-OMe HCl in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature. Withdraw and neutralize aliquots with 0.1 M HCl at specified intervals for analysis.

-

Oxidative Degradation: Dissolve H-Trp-OMe HCl in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature and protected from light. Withdraw aliquots at various time points for analysis.

-

Thermal Degradation: Place the solid H-Trp-OMe HCl powder in a thin layer in a petri dish and expose it to a dry heat of 80°C in an oven. Sample the powder at different time points, dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose a solution of H-Trp-OMe HCl (1 mg/mL in water) and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be kept in the dark under the same conditions.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating H-Trp-OMe HCl from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector or a Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm (for the indole chromophore).

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of stability testing.

References

An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Tryptophan methyl ester hydrochloride from L-tryptophan, a critical process in organic chemistry and pharmaceutical development. The primary transformation involves the esterification of the carboxylic acid functional group of L-tryptophan. This guide details various established methodologies, presents quantitative data for comparison, and offers detailed experimental protocols.

Core Synthesis Methodologies

The synthesis of L-Tryptophan methyl ester hydrochloride is predominantly achieved through Fischer-Speier esterification. This method involves reacting L-tryptophan with methanol in the presence of a strong acid catalyst. The acid serves to activate the carboxylic acid and protect the α-amino group as its hydrochloride salt, thereby preventing undesirable side reactions such as self-polymerization.[1] Several reagents are commonly employed to facilitate this reaction, each with its own advantages and considerations.

The most prevalent methods include:

-

Thionyl Chloride (SOCl₂)/Methanol System: In this approach, L-tryptophan is suspended in anhydrous methanol at a reduced temperature, and thionyl chloride is added dropwise. The thionyl chloride reacts in situ with methanol to generate hydrogen chloride (HCl), which acts as the catalyst for the esterification.[1]

-

Trimethylchlorosilane (TMSCl)/Methanol System: This method is presented as a milder and more convenient alternative.[1] It involves the reaction of L-tryptophan with methanol in the presence of trimethylchlorosilane at room temperature, offering good to excellent yields.[2]

-

Hydrogen Chloride (HCl) Gas/Methanol System: This classic method involves passing hydrogen chloride gas through a suspension of L-tryptophan in a suitable solvent to form L-tryptophan hydrochloride, which then undergoes esterification.[1]

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as yield, reaction conditions, and reagent availability. The following table summarizes quantitative data from various reported methods for the synthesis of L-Tryptophan methyl ester hydrochloride.

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Thionyl Chloride/Methanol | L-Tryptophan, Thionyl Chloride, Methanol | Methanol | 0 °C to reflux | Not Specified | >90% | [3] |

| Trimethylchlorosilane/Methanol | L-Tryptophan, Trimethylchlorosilane, Methanol | Methanol | Room Temperature | Monitored by TLC | Good to Excellent | [2] |

| Hydrogen Chloride Gas/Ethylene Dichloride/Methanol | L-Tryptophan, Hydrogen Chloride Gas, DIPEA, Methanol, Ethylene Dichloride | Ethylene Dichloride | Room Temperature to Reflux | 3.5 hours | 81.0% | [4] |

| Optimized Hydrogen Chloride Gas Method | L-Tryptophan, Hydrogen Chloride Gas, DIPEA, Methanol, Ethylene Dichloride | Ethylene Dichloride | Room Temperature to Reflux | Not Specified | 93.6% | [4][5] |

| Further Optimized HCl Gas Method | L-Tryptophan, Hydrogen Chloride Gas, DIPEA, Methanol, Ethylene Dichloride | Ethylene Dichloride | Room Temperature to Reflux | Not Specified | 99.8% | [5] |

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the synthesis of L-Tryptophan methyl ester hydrochloride.

Protocol 1: Thionyl Chloride/Methanol Method

This protocol is adapted from a conventional SOCl₂-based methodology.[3]

-

Reaction Setup: Suspend L-tryptophan (25.0 mmol) in methanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the mixture to 0 °C under vigorous stirring. Add thionyl chloride (4.4 mL, 60 mmol, 2.5 equiv.) dropwise to the suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, evaporate the mixture to dryness.

-

Purification: The resulting crude L-Tryptophan methyl ester hydrochloride can be further purified by recrystallization.

Protocol 2: Trimethylchlorosilane/Methanol Method

This protocol provides a convenient synthesis at room temperature.[2]

-

Reaction Setup: Place L-tryptophan (0.1 mol) in a round-bottom flask.

-

Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask and stir with a magnetic stirrer. Subsequently, add methanol (100 mL).

-

Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction for completion using TLC.

-

Work-up: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the L-Tryptophan methyl ester hydrochloride.

Protocol 3: Hydrogen Chloride Gas/Methanol Method

This protocol is based on a patented method.[4][5]

-

Initial Reaction: In a 250 mL three-necked flask, combine L-tryptophan (20.4g, 0.1 mol), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (DIPEA) (1.29g, 0.01 mol). Pass hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.

-

Esterification: Add methanol (4.16g, 0.13 mol) to the flask. Continue to pass hydrogen chloride gas at a rate of 0.05 ml/s under reflux conditions for 3 hours. During this time, remove the generated water azeotropically with ethylene dichloride and replenish with anhydrous ethylene dichloride to maintain a constant volume.

-

Work-up: Cool the reaction solution to room temperature and concentrate under vacuum (10 mmHg, 40 °C) to remove the remaining ethylene dichloride and methanol.

-

Purification: Cool the residue to -10 °C to induce crystallization. Wash the resulting solid with cold (0 °C) ethylene dichloride (20 mL) and filter. Dry the filter cake at 40 °C for 5 hours to obtain L-Tryptophan methyl ester hydrochloride.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of L-Tryptophan methyl ester hydrochloride.

References

- 1. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]

- 5. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

Spectroscopic Characterization of H-Trp-OMe HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl), a key intermediate in peptide synthesis and a significant compound in pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for H-Trp-OMe HCl, providing a clear and concise reference for researchers.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts of H-Trp-OMe HCl

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 11.2 | s | Indole N-H |

| 8.81 | br s | NH₃⁺ |

| 7.54 | d | Ar-H |

| 7.39 | d | Ar-H |

| 7.28 | s | Ar-H (indole C2-H) |

| 7.09 | t | Ar-H |

| 7.01 | t | Ar-H |

| 4.19 | t | α-CH |

| 3.63 | s | OCH₃ |

| 3.39 - 3.33 | m | β-CH₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts of Tryptophan methyl ester

| Chemical Shift (ppm) | Assignment |

| 170.4 | C=O |

| 136.4 | Ar-C |

| 126.5 | Ar-C |

| 125.4 | Ar-CH |

| 122.3 | Ar-CH |

| 119.6 | Ar-CH |

| 118.1 | Ar-CH |

| 112.1 | Ar-CH |

| 106.0 | Ar-C |

| 53.7 | α-CH |

| 53.4 | OCH₃ |

| 25.7 | β-CH₂ |

Note: Data for the free base, Tryptophan methyl ester. The chemical shifts for the hydrochloride salt are expected to be similar.

IR Spectroscopy Data

Table 3: Key IR Absorption Bands for L-Tryptophan methyl ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong | N-H stretch (indole) |

| ~3000 | Strong, br | N-H stretch (NH₃⁺) |

| 2900 | Medium | C-H stretch (aliphatic) |

| 1751 | Strong | C=O stretch (ester) |

| 1600 | Medium | C=C stretch (aromatic) |

Note: Data is for L-tryptophan methyl ester. The hydrochloride salt is expected to show a broad absorption around 3000 cm⁻¹ for the ammonium salt and a potential shift in the carbonyl peak.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for H-Trp-OMe HCl

| m/z | Relative Intensity (%) | Assignment |

| 218.0 | 6.6 | [M-HCl+H]⁺ (Molecular ion of the free base) |

| 130.0 | 100.0 | [M-HCl-C₄H₅NO₂]⁺ (Indole fragment) |

Ionization Method: Electron Ionization (EI), 75 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of H-Trp-OMe HCl.

Instrumentation: Bruker Avance 400 MHz spectrometer.

Sample Preparation:

-

Weigh approximately 10 mg of H-Trp-OMe HCl into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently vortex until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Auto

-

Acquisition Time: 4.0 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Receiver Gain: Auto

-

Acquisition Time: 1.2 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 220 ppm

-

Temperature: 298 K

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected using the instrument's software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in H-Trp-OMe HCl.

Instrumentation: FT-IR spectrometer with a diamond ATR accessory.

Sample Preparation: A small amount of the solid H-Trp-OMe HCl is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of H-Trp-OMe HCl.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: The sample is introduced via a direct insertion probe.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 75 eV

-

Mass Range: 50 - 500 m/z

-

Source Temperature: 200 °C

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like H-Trp-OMe HCl.

Caption: General workflow for the spectroscopic analysis of H-Trp-OMe HCl.

An In-depth Technical Guide to the Solubility of L-Tryptophan Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Tryptophan methyl ester hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical compounds and a significant molecule in neuropharmacological research.[1][2][3] Understanding its solubility in different solvents is fundamental for designing crystallization processes, purification, and formulation development.[1][4]

Overview of Solubility Characteristics

The solubility of L-Tryptophan methyl ester hydrochloride is significantly influenced by the solvent's polarity, hydrogen bonding capability, and the system's temperature.[1][5] Generally, its solubility increases with rising temperature across all tested solvents.[1][5] Protic solvents, such as methanol and water, exhibit the highest solvating power for this compound, which is indicative of the major role hydrogen bonding plays in the dissolution process.[2] Conversely, the compound shows very low solubility in less polar and aprotic solvents like ethyl acetate and acetonitrile.[1][5]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of L-Tryptophan methyl ester hydrochloride in twelve different solvents at a standard temperature of 298.15 K (25 °C). This data is essential for solvent screening and process optimization in a laboratory or industrial setting.

| Solvent | Mole Fraction (x₁) at 298.15 K |

| Methanol | 0.033403 |

| Water | 0.011939 |

| Ethanol | 0.007368 |

| n-Propanol | 0.003708 |

| n-Butanol | 0.002632 |

| Isobutanol | 0.001716 |

| sec-Butanol | 0.001651 |

| Isopropanol | 0.001573 |

| Propanone (Acetone) | 0.000605 |

| 2-Butanone | 0.000401 |

| Ethyl Acetate | 0.000074 |

| Acetonitrile | 0.000065 |

Data sourced from the Journal of Chemical & Engineering Data.[1]

The solubility across a range of temperatures from 283.15 K to 323.15 K has been experimentally determined, showing a consistent positive correlation between temperature and solubility.[1][5] At 323.15 K, the solubility in methanol, the most effective solvent, reaches its maximum, while the lowest solubility is observed in acetonitrile at 283.15 K.[5]

Experimental Protocol: Static Gravimetric Method

The data presented in this guide was primarily obtained using the static gravimetric method, a reliable and widely used technique for determining the solubility of solid compounds in pure solvents.[1]

Principle

This method involves creating a saturated solution of the solute in a specific solvent at a constant temperature. A known mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility is calculated from the masses of the solute and the solvent.

Apparatus and Materials

-

Jacketed glass vessel with a magnetic stirrer and temperature probe

-

Thermostatic water bath

-

Analytical balance (readability ± 0.1 mg)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

L-Tryptophan methyl ester hydrochloride (solute)

-

Selected solvents

Step-by-Step Procedure

-

Preparation : An excess amount of L-Tryptophan methyl ester hydrochloride is added to a known mass of the chosen solvent in the jacketed glass vessel.

-

Equilibration : The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient time (typically several hours) to ensure a saturated solution is formed. The solution is then left without stirring to allow undissolved solids to precipitate.

-

Sampling : Once equilibrium is reached and the excess solid has settled, a sample of the clear supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

-

Weighing the Saturated Solution : The syringe containing the saturated solution is immediately weighed to determine the total mass of the collected sample.

-

Solvent Evaporation : The collected sample is transferred to a pre-weighed container (e.g., a watch glass or evaporating dish). The solvent is then evaporated in a drying oven at a controlled temperature until a constant weight of the dried solute is achieved.

-

Weighing the Solute : After cooling to room temperature in a desiccator, the container with the dried solute is weighed.

-

Calculation : The mass of the solvent is determined by subtracting the mass of the dried solute from the total mass of the saturated solution sample. The solubility can then be expressed in various units, such as mole fraction, g/100g of solvent, or mg/mL.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the static gravimetric method for solubility determination.

Caption: Experimental workflow for the static gravimetric solubility determination method.

References

The Role of L-Tryptophan Methyl Ester Hydrochloride (H-Trp-OMe HCl) as a Serotonin Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) and its role as a precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This document details the metabolic conversion, presents quantitative data from preclinical studies, and offers detailed experimental protocols for further research in this area.

Introduction

Serotonin is a critical monoamine neurotransmitter involved in the regulation of mood, sleep, appetite, and various cognitive functions.[1] Its synthesis in the central nervous system is directly dependent on the availability of its essential amino acid precursor, L-tryptophan. L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) is a chemically modified form of L-tryptophan, designed to potentially alter its pharmacokinetic properties. As an ester, it is hypothesized to be hydrolyzed in vivo to yield L-tryptophan, which can then enter the established serotonin synthesis pathway. This guide explores the scientific basis for this conversion and its implications for serotonergic modulation.

Metabolic Pathway of H-Trp-OMe HCl to Serotonin

The conversion of H-Trp-OMe HCl to serotonin is a multi-step enzymatic process. It begins with the hydrolysis of the methyl ester to yield L-tryptophan, which is then metabolized to serotonin through a well-characterized pathway.

In Vivo Hydrolysis of H-Trp-OMe HCl

H-Trp-OMe HCl is anticipated to be rapidly hydrolyzed by esterase enzymes present in plasma and tissues to yield L-tryptophan and methanol. This enzymatic conversion is a critical first step for its function as a serotonin precursor.

Serotonin Synthesis Pathway

Once L-tryptophan is formed, it crosses the blood-brain barrier and enters the canonical serotonin synthesis pathway within serotonergic neurons.[2]

-

Hydroxylation: L-tryptophan is first converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.[3]

-

Decarboxylation: 5-HTP is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin (5-HT).[3]

Quantitative Data from Preclinical Studies

A key preclinical study investigated the effects of chronic administration of H-Trp-OMe HCl on serotonin levels in various brain regions of neonatal rats.[4]

Table 1: Percentage Change in Serotonin Concentration in Neonatal Rat Brain Regions Following Chronic H-Trp-OMe HCl Administration (100 mg/kg, i.p.) Compared to Saline Control. [5]

| Age (Days) | Striatum | Diencephalon | Cortex | Pons and Medulla |

| 8 | -54% (p < 0.01) | -51.5% (p < 0.01) | -64% (p < 0.01) | +199% (p < 0.001) |

| 19 | -21% | -21% | -66% (p < 0.01) | +6% |

| 29 | -97% (p < 0.001) | +18% | -19% | +1% |

Data adapted from Mathura et al. (1986). The study reported a significant decrease in serotonin levels in most brain regions, with a notable increase in the pons and medulla at day 8.

Experimental Protocols

This section provides detailed methodologies for conducting preclinical research on the effects of H-Trp-OMe HCl on brain serotonin levels.

In Vivo Animal Study

This protocol is based on the study by Mathura et al. (1986) and established practices for rodent neurochemical analysis.[4]

Materials:

-

L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl)

-

Sterile 0.9% saline solution

-

Sprague-Dawley rats (neonatal or adult)

-

Standard animal housing and handling equipment

-

Syringes and needles for intraperitoneal injection

-

Dissection tools

-

Cryovials

-

Liquid nitrogen or dry ice

-

-80°C freezer

Procedure:

-

Animal Acclimation: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water for at least one week before the experiment.

-

Drug Preparation: On each day of the experiment, prepare a fresh solution of H-Trp-OMe HCl in sterile 0.9% saline. The concentration should be calculated to deliver the desired dose (e.g., 100 mg/kg) in a suitable injection volume (e.g., 1-2 ml/kg).

-

Administration: Administer the H-Trp-OMe HCl solution or a saline vehicle control via intraperitoneal (i.p.) injection at the same time each day for the duration of the study.

-

Tissue Collection: At the designated time points, euthanize the animals according to approved protocols. Immediately dissect the brain and place it in ice-cold saline.

-

Brain Dissection: On an ice-cold surface, dissect the brain into the desired regions (e.g., striatum, diencephalon, cortex, pons, and medulla).

-

Sample Storage: Weigh each brain region, place it in a pre-labeled cryovial, snap-freeze in liquid nitrogen or on dry ice, and store at -80°C until analysis.

HPLC-ECD Analysis of Serotonin and 5-HIAA

This protocol outlines a common and sensitive method for the simultaneous quantification of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue.[6][7]

Materials:

-

Frozen brain tissue samples

-

Homogenization buffer (e.g., 0.1 M perchloric acid with an antioxidant like EDTA)

-

Internal standard (e.g., N-methylserotonin)

-

High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid, adjusted to an acidic pH)

-

Centrifuge

Procedure:

-

Tissue Homogenization: Add a known volume of ice-cold homogenization buffer to the weighed frozen brain tissue. Homogenize thoroughly using a sonicator or a mechanical homogenizer.

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC-ECD Analysis:

-

Inject a fixed volume of the filtered supernatant onto the HPLC system.

-

The mobile phase will carry the sample through the C18 column, separating serotonin, 5-HIAA, and the internal standard based on their physicochemical properties.

-

As the compounds elute from the column, they pass through the electrochemical detector. The detector is set at an oxidizing potential (e.g., +0.65 V) that causes the electroactive compounds (serotonin and 5-HIAA) to generate a current that is proportional to their concentration.[8]

-

-

Quantification: Create a standard curve using known concentrations of serotonin and 5-HIAA. The concentration of these analytes in the brain tissue samples can then be calculated by comparing their peak areas to those of the standards and normalizing to the tissue weight.

Serotonergic Signaling Pathway

The ultimate effect of H-Trp-OMe HCl as a serotonin precursor is the modulation of serotonergic neurotransmission. After its synthesis, serotonin is packaged into vesicles and released into the synaptic cleft, where it interacts with a variety of postsynaptic receptors to elicit its downstream effects. The signal is terminated by the reuptake of serotonin from the synapse by the serotonin transporter (SERT).

Conclusion

H-Trp-OMe HCl serves as a prodrug to L-tryptophan, and by extension, a precursor to serotonin. Its administration can influence brain serotonin levels, although the effects may vary across different brain regions and developmental stages. The methodologies outlined in this guide provide a framework for researchers to further investigate the pharmacokinetics, pharmacodynamics, and therapeutic potential of H-Trp-OMe HCl in modulating the serotonergic system. Careful consideration of experimental design and analytical techniques is crucial for obtaining reliable and reproducible data in this field of research.

References

- 1. Continuous Real-Time Detection of Serotonin Using an Aptamer-Based Electrochemical Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]

- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 4. Effects of Chronic Tryptophan Loading on Serotonin (5-HT) Levels in Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of 5-hydroxytryptophan, 5-hydroxytryptamine, and 5-hydroxyindoleacetic acid in 20 rat brain nuclei using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of urinary 5-hydroxyindole-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrochloride salt form of tryptophan methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable tool in biochemical research. This document details its physicochemical properties, synthesis, and analytical characterization, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key processes with diagrams.

Physicochemical Properties

Tryptophan methyl ester hydrochloride is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 254.71 g/mol | [1] |

| Melting Point | 213-216 °C | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Optical Activity | [α]²⁰/D +18° to +21° (c=5 in methanol) | [3][4] |

| Storage | 2°C - 8°C | [1] |

Solubility

The solubility of L-tryptophan methyl ester hydrochloride has been determined in various pure solvents at different temperatures. The following table presents the mole fraction solubility (x₁) at 298.15 K (25 °C). The solubility generally increases with temperature.[5]

| Solvent | Mole Fraction (x₁) at 298.15 K |

| Methanol | 0.033403 |

| Water | 0.011939 |

| Ethanol | 0.007368 |

| n-Propanol | 0.003708 |

| n-Butanol | 0.002632 |

| Isobutanol | 0.001716 |

| sec-Butanol | 0.001651 |

| Isopropanol | 0.001573 |

| Acetone | 0.000605 |

| 2-Butanone | 0.000401 |

| Ethyl acetate | 0.000074 |

| Acetonitrile | 0.000065 |

Data sourced from the Journal of Chemical & Engineering Data.[5]

Synthesis of L-Tryptophan Methyl Ester Hydrochloride

The most common method for the synthesis of L-tryptophan methyl ester hydrochloride is the Fischer-Speier esterification of L-tryptophan with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis via Thionyl Chloride in Methanol

This protocol is adapted from established methodologies for the esterification of amino acids.[6]

Materials:

-

L-Tryptophan

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) at 0 °C (ice bath).

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield L-tryptophan methyl ester hydrochloride.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.2 (s, 1H, indole N-H), 8.81 (br s, 3H, NH₃⁺), 7.54 (d, 1H), 7.39 (d, 1H), 7.28 (s, 1H), 7.09 (t, 1H), 7.01 (t, 1H), 4.19 (t, 1H, α-CH), 3.63 (s, 3H, OCH₃), 3.39-3.33 (m, 2H, β-CH₂).

Infrared (IR) Spectroscopy:

-

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule. Key peaks include:

-

~3400 cm⁻¹ (N-H stretch of the indole ring)

-

~3000 cm⁻¹ (C-H stretches)

-

~1740 cm⁻¹ (C=O stretch of the ester)

-

~1600 cm⁻¹ (C=C stretches of the aromatic ring)

-

Chromatographic Analysis

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A common eluent system for amino acid esters is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).

-

Visualization: The spots can be visualized under UV light (254 nm) or by staining with a ninhydrin solution followed by gentle heating. The hydrochloride salt will typically have a lower Rf value than the free base due to its higher polarity.

High-Performance Liquid Chromatography (HPLC): A general-purpose HPLC method for analyzing amino acid derivatives can be adapted for tryptophan methyl ester hydrochloride.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm (due to the indole ring of tryptophan).

-

Injection Volume: 10-20 µL.

Applications in Research and Development

Tryptophan methyl ester hydrochloride serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.

-

Peptide Synthesis: The esterification of the carboxylic acid group allows the amino group to be available for peptide bond formation.

-

Precursor for Drug Synthesis: It is a key intermediate in the synthesis of various therapeutic agents, including the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil (Cialis).[4]

-

Biochemical Research: As a derivative of the essential amino acid tryptophan, it is used in studies related to serotonin and melatonin pathways, neurotransmitter function, and mood regulation.[7]

This technical guide provides a foundational understanding of tryptophan methyl ester hydrochloride for professionals in research and drug development. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in various scientific endeavors.

References

- 1. youtube.com [youtube.com]

- 2. reddit.com [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of H-Trp-OMe HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standard solid-phase peptide synthesis (SPPS) protocols, such as Fmoc/tBu or Boc/Bzl strategies, rely on the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support. The use of amino acids with a free N-terminus and a protected C-terminus, such as L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl), is unconventional in standard C-to-N terminal synthesis. However, H-Trp-OMe HCl can be strategically employed in SPPS for the synthesis of peptides with a C-terminal methyl ester. This modification can be crucial for modulating the biological activity, stability, and pharmacokinetic properties of peptide-based therapeutics.

This document outlines a detailed protocol for the incorporation of H-Trp-OMe HCl as the final residue onto a resin-bound peptide. This method involves the synthesis of the desired peptide sequence on a suitable resin, followed by the activation of the C-terminal carboxylic acid of the resin-bound peptide and subsequent coupling with H-Trp-OMe HCl.

Experimental Protocols

Resin Selection and Peptide Chain Elongation

The choice of resin is critical for the successful synthesis of a C-terminally modified peptide. A resin that allows for stable anchoring of the peptide during chain elongation and efficient C-terminal activation is required. 2-Chlorotrityl chloride (2-CTC) resin is a suitable choice as it allows for mild cleavage conditions that can keep the C-terminal methyl ester intact.

Protocol for Peptide Chain Elongation (Fmoc/tBu Strategy):

-

Resin Swelling: Swell the 2-Chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

-

First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF.

-

Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent.

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

Repeat: Repeat the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled.

| Step | Reagent/Solvent | Time |

| Resin Swelling | DCM, then DMF | 30 min |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| Amino Acid Coupling | Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF | 1-2 hours |

| Washing | DMF, DCM | 3 x 1 min each |

On-Resin C-Terminal Activation and H-Trp-OMe HCl Coupling

This step is crucial and involves the activation of the C-terminal carboxylic acid of the peptide chain anchored to the resin, followed by the coupling of H-Trp-OMe HCl.

Protocol:

-

Final Fmoc Deprotection: Perform the final Fmoc deprotection to expose the N-terminal amine of the peptide.

-

C-Terminal Activation: Activate the C-terminal carboxylic acid of the resin-bound peptide. A common method is the use of a coupling agent like HBTU or HATU in the presence of a base.

-

H-Trp-OMe HCl Coupling: Add H-Trp-OMe HCl, previously neutralized with a non-nucleophilic base such as diisopropylethylamine (DIPEA), to the activated resin-bound peptide.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

| Parameter | Value/Reagent |

| Resin-Bound Peptide | 1 equivalent |

| H-Trp-OMe HCl | 3-5 equivalents |

| Coupling Reagent (HBTU/HATU) | 3-5 equivalents |

| Base (DIPEA) | 6-10 equivalents |

| Solvent | DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-24 hours |

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. A mild cleavage cocktail is necessary to preserve the C-terminal methyl ester.

Protocol:

-

Resin Washing and Drying: Wash the resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. The presence of scavengers like TIS is important to prevent side reactions with sensitive residues like tryptophan.

-

Cleavage Reaction: Treat the dried resin with the cleavage cocktail.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

| Reagent/Parameter | Composition/Value |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% Water |

| Reaction Time | 1.5 - 3 hours |

| Precipitation Solvent | Cold Diethyl Ether |

| Purification Method | RP-HPLC |

Potential Side Reactions

-

Racemization: The C-terminal amino acid is susceptible to racemization during the activation step. The use of coupling reagents that minimize racemization, such as HATU, is recommended.

-

Alkylation of Tryptophan: The indole side chain of tryptophan can be alkylated by carbocations generated during cleavage. The use of scavengers like TIS in the cleavage cocktail is crucial to minimize this side reaction.[1]

-

Diketopiperazine Formation: This can occur at the dipeptide stage and lead to cleavage from the resin.[2] Careful selection of the first two amino acids and coupling conditions can mitigate this.

Visualizations

Caption: Workflow for SPPS incorporation of H-Trp-OMe HCl.

Caption: C-terminal activation and coupling of H-Trp-OMe HCl.

References

H-Trp-OMe HCl: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) is a readily available and versatile chiral building block derived from the essential amino acid L-tryptophan. Its inherent indole nucleus and reactive primary amine and methyl ester functionalities make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. These synthesized scaffolds, particularly those containing the indole motif, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of H-Trp-OMe HCl in the construction of various heterocyclic systems, including tetrahydro-β-carbolines, β-carbolines, and diketopiperazines.

I. Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydro-β-carbolines. It involves the condensation of a tryptamine derivative, in this case, H-Trp-OMe HCl, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The reaction proceeds with the formation of a new stereocenter at the C-1 position of the resulting tetrahydro-β-carboline ring.

Logical Workflow for Tetrahydro-β-carboline Synthesis

Caption: General workflow for the synthesis of tetrahydro-β-carbolines from H-Trp-OMe HCl.

Experimental Protocol: Synthesis of cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate

This protocol details the synthesis of a specific 1-substituted tetrahydro-β-carboline derivative.

Materials:

-

L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl)

-

Butyraldehyde

-

14% Ammonium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Benzene

-

Petroleum ether (b.p. 373–393 K)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

A mixture of (S)-tryptophan methyl ester hydrochloride and butyraldehyde is refluxed for 48 hours.

-

After cooling, the solvent is evaporated under vacuum.

-

The resulting residue is dissolved in 14% ammonium hydroxide solution and extracted with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield an oily residue.

-

The crude product is purified by column chromatography on silica gel.

-

The purified oil is crystallized from a mixture of benzene and petroleum ether to afford the title compound as a solid.[1][2][3][4]

Quantitative Data:

| Product | Yield | Melting Point | Optical Rotation ([α]D28) |

| cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate | 74.8% | 413 K | -132.8 (c = 0.00348, acetonitrile) |

Characterization Data:

-

Crystal Data: Tetragonal, P 43 21 2, a = 9.3410 (11) Å, c = 36.125 (5) Å, V = 3152.1 (7) Å3, Z = 8.[1]

II. Synthesis of β-Carbolines by Oxidation of Tetrahydro-β-carbolines

Fully aromatic β-carbolines, which are also prevalent in many natural products and pharmacologically active compounds, can be readily accessed by the oxidation of the corresponding tetrahydro-β-carboline precursors. Various oxidizing agents can be employed for this aromatization step.

Signaling Pathway for β-Carboline Formation

Caption: Oxidation of a tetrahydro-β-carboline to a β-carboline.

Experimental Protocol: Microwave-Assisted Aromatization of Tetrahydro-β-carbolines

This protocol provides a rapid and efficient method for the oxidation of tetrahydro-β-carbolines to their corresponding β-carbolines using microwave irradiation.

Materials:

-

1-Substituted-1,2,3,4-tetrahydro-β-carboline-3-carboxylate

-

Palladium on carbon (Pd/C, 10%)

-

Solvent (e.g., 1,2-dichloroethane)

Procedure:

-

To a solution of the tetrahydro-β-carboline in a suitable solvent in a microwave reactor vessel, add a catalytic amount of Pd/C.

-

The reaction mixture is subjected to microwave irradiation for a specified time (typically 60 minutes or less).

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified, if necessary, by chromatography.

Note: Specific reaction conditions such as temperature, and reaction time will need to be optimized for different substrates.

III. Synthesis of Diketopiperazines

Diketopiperazines (DKPs) are cyclic dipeptides that represent another important class of heterocyclic compounds with diverse biological activities. H-Trp-OMe HCl can be coupled with another amino acid ester, followed by intramolecular cyclization to form the DKP ring. A prominent example is the synthesis of Brevianamide F, a natural product containing a tryptophan-proline DKP core.

Experimental Workflow for Diketopiperazine Synthesis

Caption: General workflow for the synthesis of tryptophan-containing diketopiperazines.

Experimental Protocol: Solid-Phase Synthesis of Brevianamide F (Cyclo(L-Trp-L-Pro))

This protocol outlines the key steps for the solid-phase synthesis of Brevianamide F.

Materials:

-

Fmoc-protected tryptophan allyl ester (Fmoc-(S)-Trp-OAllyl)

-

H-Pro-OMe·HCl

-

Solid support (e.g., aminomethyl resin)

-

Coupling reagents (e.g., PyBOP, DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/mDMB/DCM)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Phenylsilane (PhSiH3)

Procedure:

-

Anchoring to Solid Support: The synthesis begins by anchoring a suitable linker to the solid support, followed by the attachment of Fmoc-(S)-Trp-OAllyl.[5][6]

-

Allyl Deprotection: The allyl ester protecting group is removed using a palladium catalyst and a scavenger like phenylsilane.[5]

-

Peptide Coupling: The resin-bound tryptophan is then coupled with H-Pro-OMe·HCl using a peptide coupling agent such as PyBOP in the presence of a base like DIEA.[5][6]

-

Fmoc Deprotection and Cyclization: The Fmoc protecting group is removed with a solution of piperidine in DMF, which triggers the spontaneous intramolecular cyclization to form the diketopiperazine ring on the solid support.[6]

-

Cleavage from Resin: The final product, Brevianamide F, is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5]

Quantitative Data:

| Product | Overall Yield (from amino-acyl resin) |

| Brevianamide F | 74% |

IV. Synthesis of Pyrrolo[2,3-b]indoles

The hexahydropyrrolo[2,3-b]indole core is a privileged scaffold found in numerous complex indole alkaloids with potent biological activities. This tricyclic system can be accessed from tryptophan derivatives through intramolecular cyclization strategies.

Reaction Pathway to Pyrrolo[2,3-b]indoles

Caption: General pathway for the synthesis of the hexahydropyrrolo[2,3-b]indole scaffold.

Experimental Protocol: Iodine-Catalyzed Intramolecular Amination of Tryptophan Esters

A metal-free approach for the synthesis of pyrrolo[2,3-b]indoles from tryptophan esters has been developed, utilizing iodine as a catalyst for intramolecular amination.[7] This method offers a mild and practical route to this important heterocyclic system. While the specific protocol starting from H-Trp-OMe HCl requires adaptation (e.g., N-protection/deprotection steps), the core transformation provides a valuable strategy.

General Concept:

The reaction proceeds by the treatment of a suitable N-functionalized tryptophan ester with a catalytic amount of iodine. The iodine is believed to activate the indole ring, facilitating an intramolecular attack by the amino group to form the pyrrolo[2,3-b]indole scaffold. This transformation can be performed on a gram scale under mild conditions.[7]

H-Trp-OMe HCl serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The Pictet-Spengler reaction provides efficient access to tetrahydro-β-carbolines, which can be further oxidized to β-carbolines. Furthermore, H-Trp-OMe HCl is a key component in the synthesis of complex diketopiperazines like Brevianamide F and can be utilized in the construction of other fused indole systems such as pyrrolo[2,3-b]indoles. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this tryptophan-derived building block in the pursuit of novel bioactive molecules.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetra-hydro-β-carboline-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate [kth.diva-portal.org]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Direct intramolecular amination of tryptophan esters to prepare pyrrolo[2,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Regioselective Nitration of Protected L-Tryptophan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the regioselective nitration of L-tryptophan methyl ester protected with various common protecting groups. The ability to introduce a nitro group at specific positions on the indole ring of tryptophan is a valuable tool in the synthesis of complex peptides, modified natural products, and pharmaceutical intermediates. The nitro group can serve as a precursor for a wide range of other functional groups, making nitrated tryptophan derivatives versatile building blocks in medicinal chemistry and drug development.

Introduction to Regioselective Nitration of Tryptophan

The indole nucleus of tryptophan is susceptible to electrophilic substitution, and nitration is a key transformation. However, controlling the position of nitration (regioselectivity) can be challenging due to the activated nature of the indole ring system. The outcome of the nitration reaction is highly dependent on the protecting groups on the α-amino and indole nitrogen, the nitrating agent, and the reaction conditions such as solvent and temperature. This document outlines several methods to achieve regioselective nitration at the C-2, C-4, C-5, and C-6 positions of the indole ring.

Comparative Summary of Nitration Techniques

The following table summarizes the quantitative data for various regioselective nitration techniques applied to protected L-tryptophan methyl ester. This allows for a direct comparison of yields and regioselectivity for different methods.

| Protecting Group | Nitrating Agent/Conditions | Major Isomer | Yield (%) | Other Isomers | Reference |

| Nα,N1-bis(trifluoroacetyl) | HNO₃ in Acetic Anhydride, 0 °C | 2-Nitro | 67% | - | [1][2] |

| Nα,N1-bis(trifluoroacetyl) | HNO₃ in Trifluoroacetic Acid, 0 °C | 6-Nitro | 69% | - | [1][2] |

| Nα-acetyl | Peroxynitrite/CO₂ | 6-Nitro | Major Product | 1-Nitro, N-formylkynurenine | [3] |

| Nα-Boc (Proposed) | HNO₃ / H₂SO₄ | 5-Nitro | Estimated moderate to good | 4- and 6-nitro as minor | General Indole Chemistry |

| Nα-Fmoc (Proposed) | HNO₃ in Acetic Acid | 6-Nitro | Estimated moderate | 2-nitro as minor | Inferred from related systems |

| Nα-Cbz (Proposed) | Cu(NO₃)₂ in Acetonitrile | 3-Nitro | Estimated moderate | - | General Indole Chemistry |

| Unprotected L-Tryptophan | TxtE (Enzymatic) | 4-Nitro / 5-Nitro | Variable | - | [4] |

Experimental Protocols

Detailed methodologies for the key nitration experiments are provided below.

Protocol 1: Regioselective Nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester[1][2]

This protocol allows for the selective synthesis of either the 2-nitro or 6-nitro derivative by altering the solvent.

A. Preparation of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester

-

Suspend L-tryptophan methyl ester hydrochloride in a suitable solvent.

-

Add excess trifluoroacetic anhydride at room temperature and stir for 3 hours.

-

Precipitate the product by adding petroleum ether.

-

Filter and dry the solid to obtain Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester as white needles.

B. Synthesis of Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester

-

Dissolve Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester (1.0 eq) in acetic anhydride in a round-bottomed flask.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 70% nitric acid (1.2 eq) in acetic anhydride dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by pouring it into an ice-cold 5% aqueous sodium bicarbonate solution and neutralize to pH 7.5.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester (67% yield).[1]

C. Synthesis of Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester

-

Dissolve Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester (1.0 eq) in trifluoroacetic acid in a round-bottomed flask.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 70% nitric acid (1.2 eq) in trifluoroacetic acid dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by pouring it into an ice-cold 5% aqueous sodium bicarbonate solution and neutralize to pH 7.5.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester (69% yield).[1]

Protocol 2: Proposed Nitration of Nα-Boc-L-tryptophan methyl ester to 5-Nitro Derivative

This proposed protocol is based on the general principle of nitrating indole rings under mixed acid conditions, which typically favors substitution at the 5-position.

-

Dissolve Nα-Boc-L-tryptophan methyl ester (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the 5-nitro isomer from other minor isomers (e.g., 4- and 6-nitro).

Protocol 3: Enzymatic Nitration of L-Tryptophan[4]

This protocol provides a green chemistry approach to the synthesis of 4-nitro and 5-nitro-L-tryptophan using the enzyme TxtE.

-

Prepare a reaction buffer containing the TxtE enzyme, L-tryptophan, a nitric oxide (NO) donor, and a suitable reductase system.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C).

-

Monitor the formation of the nitrated products by HPLC.

-

The regioselectivity between the 4-nitro and 5-nitro products can be influenced by mutations in the TxtE enzyme.

-

Purify the products using chromatographic techniques.

Visualizations

Logical Workflow for Regioselective Nitration

The following diagram illustrates the decision-making process and experimental workflow for the regioselective nitration of protected L-tryptophan methyl ester.

Caption: Workflow for regioselective nitration of L-tryptophan methyl ester.

Signaling Pathway of Nitration Reagent Generation

This diagram illustrates the in-situ generation of the nitronium ion (NO₂⁺), the key electrophile in many nitration reactions.

References

- 1. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitration and nitrosation of N-acetyl-L-tryptophan and tryptophan residues in proteins by various reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Deprotection of H-Trp-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the deprotection of the methyl ester from L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) to yield L-Tryptophan. The primary method described is saponification under mild basic conditions, a common and effective procedure for the hydrolysis of amino acid esters. The protocol covers the deprotection reaction, work-up, and subsequent purification of the final product by recrystallization. Potential side reactions involving the indole nucleus of tryptophan are generally minimal under these conditions; however, careful control of the reaction parameters is recommended to ensure high purity and yield.

Quantitative Data Summary

The following table summarizes typical quantitative data for the deprotection of amino acid methyl esters via saponification and the subsequent purification of L-Tryptophan. Yields for the saponification step are generally high, while the recrystallization yield depends on achieving a careful balance between purity and recovery.

| Parameter | Saponification of Amino Acid Methyl Esters | Recrystallization of L-Tryptophan |

| Reagents | LiOH·H₂O, THF/Water | Acetic Acid, Water, Activated Carbon |

| Typical Yield | >95% (crude) | 85-95%[1][2] |

| Purity | Variable (contains inorganic salts) | >99%[3] |

| Reaction Time | 1-3 hours | Not Applicable |

| Temperature | Room Temperature (20-25 °C) | 90 °C for dissolution, cooling to 5-20 °C for crystallization[1][2] |

Experimental Protocols

Saponification of H-Trp-OMe HCl

This protocol describes the hydrolysis of the methyl ester using lithium hydroxide.

Materials:

-

H-Trp-OMe HCl

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel)

-

Mobile phase for TLC (e.g., n-butanol:acetic acid:water, 4:1:1)

-

Ninhydrin stain

Procedure:

-

Dissolution: In a round-bottom flask, dissolve H-Trp-OMe HCl (1 equivalent) in a 2:1 mixture of THF and deionized water.

-

Addition of Base: In a separate flask, prepare a solution of LiOH·H₂O (1.1 equivalents) in deionized water. Add the LiOH solution dropwise to the stirring solution of H-Trp-OMe HCl at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The product, L-tryptophan, will have a different Rf value. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-